molecular formula C15H25NO2 B8621911 tert-butyl 4-pent-4-ynylpiperidine-1-carboxylate

tert-butyl 4-pent-4-ynylpiperidine-1-carboxylate

Cat. No. B8621911
M. Wt: 251.36 g/mol
InChI Key: VSAXPSLAKWIJPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05559127

Procedure details

A solution of 1-3 (1.70 g, 4.13 mmol) in THF (80 ml) was cooled to -78° and treated with n-BuLi (4.25 mmol) with stirring for 15 min. The reaction was then quenched with 10% KHSO4 (25 ml) and the solvent was removed. The residue was taken up in Et2O (150 ml) and this was washed with 10% KHSO4 solution, brine, and dried (Na2SO4).
Name
1-3
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4.25 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][CH2:15][CH2:16][CH:17]=[C:18](Br)Br)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[Li]CCCC>C1COCC1>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][CH2:15][CH2:16][C:17]#[CH:18])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
1-3
Quantity
1.7 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)CCCC=C(Br)Br
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.25 mmol
Type
reactant
Smiles
[Li]CCCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was then quenched with 10% KHSO4 (25 ml)
CUSTOM
Type
CUSTOM
Details
the solvent was removed
WASH
Type
WASH
Details
this was washed with 10% KHSO4 solution, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)CCCC#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.